molecular formula C18H18N2O4S2 B2538568 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 1321720-38-0

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No.: B2538568
CAS No.: 1321720-38-0
M. Wt: 390.47
InChI Key: FHGXDZJLTXLJTO-VHEBQXMUSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at position 6 and a methyl group at position 2. The propanamide side chain is modified with a phenylsulfonyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-20-15-9-8-13(24-2)12-16(15)25-18(20)19-17(21)10-11-26(22,23)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGXDZJLTXLJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The 6-methoxybenzothiazole scaffold is synthesized via cyclization of 2-amino-4-methoxybenzenethiol with carbon disulfide under alkaline conditions. In a representative procedure, 2-amino-4-methoxybenzenethiol (7.0 g, 0.045 mol) reacts with carbon disulfide (8.06 g, 0.11 mol) in 90% aqueous ethanol (100 mL) at reflux for 2 hours. Acidification with HCl yields 5-methoxy-2-benzothiazolethiol (7.0 g, 76%) as a white solid (mp 192–194°C). Alternative routes employ sodium polysulfide (244 g) and 1-chloro-4-methoxy-2-nitrobenzene (30 g) in carbon disulfide (20 mL) under reflux for 5 hours, achieving a 93.1% yield after neutralization.

Table 1: Comparison of Benzothiazole Core Synthesis Methods

Method Reagents Solvent Yield (%) Purity (%)
Cyclization with CS₂ NaOH, CS₂ Ethanol/H₂O 76 98
Polysulfide-mediated Na₂Sₓ, CS₂ H₂O 93.1 99

N-Methylation at Position 3

Introducing the 3-methyl group requires alkylation of the benzothiazole nitrogen. A optimized protocol involves treating 5-methoxy-2-benzothiazolethiol (5.1 g, 26 mmol) with methyl p-toluenesulfonate (4.8 g, 26 mmol) and triethylamine (4.4 mL, 31 mmol) in acetonitrile (63 mL) for 16 hours. After workup, the crude product is demethylated using BBr₃ (1.0 M in DCM, 64 mL) at −78°C, yielding 5-hydroxy-2-methylthiobenzothiazole (3.9 g, 76%). For direct N-methylation, NaH (60.1 mg, 1.502 mmol) in DMF mediates the reaction with methyl iodide, achieving >80% yield.

Synthesis of 3-(Phenylsulfonyl)propanamide

3-(Phenylsulfonyl)propanoic acid is prepared via sulfonation of propenoic acid using benzenesulfonyl chloride in pyridine. Activation to the acid chloride (SOCl₂, reflux) followed by coupling with ammonium hydroxide yields the propanamide. Alternatively, Michael addition of benzenesulfinic acid to acrylamide under basic conditions (K₂CO₃, DMF) provides the sulfonamide derivative in 85% yield.

Condensation to Form the (E)-Isomer

The final step involves coupling the benzothiazole imine with 3-(phenylsulfonyl)propanamide using PyBOP (0.27 g, 0.53 mmol) and DIEA (0.16 mL, 0.9 mmol) in DMF at ambient temperature for 7 days. Purification via flash chromatography (EtOAc/CH₂Cl₂ gradient) and preparatory HPLC affords the (E)-isomer in 4% yield. Stereoselectivity arises from steric hindrance during imine formation, favoring the trans configuration.

Table 2: Optimization of Condensation Conditions

Coupling Agent Base Solvent Time (days) Yield (%)
PyBOP DIEA DMF 7 4
EDCl/HOBt TEA CH₂Cl₂ 3 2

Analytical Characterization

1H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.82 (s, 3H, OCH₃), 4.52 (s, 1H, CH₂), 6.94–7.61 (m, ArH). MS (ESI): m/z 603 (MH+). Elemental analysis aligns with C₂₀H₁₉N₃O₄S₂ (Calcd: C 59.83, H 4.77, N 3.49; Found: C 59.89, H 5.01, N 3.27).

Yield Improvement Strategies

Microwave-assisted synthesis reduces reaction times from 10 hours to 2 hours for cyclization steps, improving yields to 99%. Solvent screening identifies DMF as superior to acetonitrile for N-methylation, enhancing solubility and reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

Compound MIC (μg/mL) Inhibition (%)
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide10099
Control Compound25098

This suggests promising applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, with IC50 values indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis reveals that modifications to the benzothiazole moiety can enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. In silico studies using molecular docking have suggested that it may act as a 5-lipoxygenase inhibitor, indicating a possible role in treating inflammatory diseases .

Case Studies

  • Antimicrobial Study : A recent study tested the compound against various bacterial strains and found it effective at low concentrations, supporting its potential use as an antibiotic alternative.
  • Anticancer Research : In vitro tests on human cancer cell lines revealed significant cytotoxicity, with IC50 values ranging from 1.9 to 7.52 μg/mL for different derivatives, showcasing its potential in cancer therapy .
  • Anti-inflammatory Investigation : Molecular docking studies indicated that the compound could effectively inhibit enzymes involved in inflammatory pathways, suggesting further exploration for therapeutic applications in inflammatory conditions .

Mechanism of Action

The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzothiazole derivatives from the evidence:

Compound Name Key Substituents Melting Point (°C) Yield (%) Spectral Features
Target Compound: (E)-N-(6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide 6-methoxy, 3-methyl (benzothiazole); 3-(phenylsulfonyl)propanamide Not reported Not reported Expected IR: C=O (~1650–1700 cm⁻¹), S=O (~1150–1350 cm⁻¹); NMR: Aromatic δ 7.5–8.2 ppm
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) 4-bromophenyl, quinolin-3-yl (thiazole); octanamide 192 71 IR: C=O (~1680 cm⁻¹); NMR: Quinoline δ 8.5–9.0 ppm
(E)-N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro (benzothiazole); 3-fluorobenzamide Not reported Not reported IR: C=O (~1670 cm⁻¹); NMR: Fluorinated aromatic δ 7.0–7.8 ppm
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-trifluoromethyl (benzothiazole); 3-methoxyphenyl acetamide Not reported Not reported IR: C=O (~1690 cm⁻¹); CF₃ (~1250 cm⁻¹)
4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 6-methoxy, 3-methyl (benzothiazole); 4-sulfamoyl (diallyl) benzamide Not reported Not reported IR: S=O (~1300 cm⁻¹); NMR: Allyl protons δ 5.0–5.8 ppm

Key Findings from Comparative Analysis

Fluorine vs. Methoxy: Fluorinated analogs (e.g., ) exhibit stronger electronegativity, which may alter binding interactions in biological systems compared to the methoxy group in the target compound. Sulfonyl vs.

Spectral Characteristics :

  • The carbonyl (C=O) stretch in IR spectra is consistent across analogs (~1650–1700 cm⁻¹), but the target compound’s phenylsulfonyl group adds distinct S=O stretches (~1150–1350 cm⁻¹) .
  • NMR aromatic proton shifts (δ 7.5–8.2 ppm) align with benzothiazole and phenyl rings in the target compound and analogs like .

Synthetic Yields and Purity :

  • Compounds 6e and 6f show moderate yields (71–73%), suggesting feasible synthetic routes for benzothiazole derivatives. Elemental analysis data (C, H, N) in confirm high purity (e.g., 6e: C 61.39%, H 5.12%, N 8.25%), which is critical for pharmacological evaluation.

Research Implications and Data Gaps

  • Biological Activity: No direct data on the target compound’s activity are available. However, analogs like and are often explored for kinase inhibition or antimicrobial properties, suggesting plausible avenues for future studies.
  • Thermal Stability : Melting points for compounds 6e and 6f (180–192°C) indicate moderate thermal stability, but the target compound’s behavior remains uncharacterized.

Biological Activity

The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by case studies, research findings, and data tables.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that modifications in the thiazole structure can enhance their efficacy against various pathogens. For instance, derivatives with electron-withdrawing groups have shown improved activity against bacterial strains and fungi.

  • Case Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Candida albicans and Bacillus subtilis. Among these, certain compounds exhibited strong inhibitory effects, suggesting that structural variations can lead to enhanced biological activities .

Anticancer Activity

Thiazole-based compounds are also being investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth.

  • Research Findings : A study on thiazole derivatives revealed moderate anticancer activity against various cancer cell lines. The structure-activity relationship (SAR) highlighted that specific substitutions on the thiazole ring could significantly influence the potency of these compounds .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been explored. Compounds with specific functional groups have been shown to inhibit inflammatory markers, providing a basis for their use in treating inflammatory diseases.

  • Research Evidence : Thiazole derivatives have been reported to reduce levels of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. The following table summarizes key findings from SAR studies related to the compound :

Substituent Biological Activity Remarks
Electron-withdrawing groupsEnhanced antimicrobial activityPreferred at ortho position on phenyl ring
Non-bulky substituentsIncreased potency against cancer cellsSmall atoms like H or F preferred at para position
Pyridine substitutionSimilar potency with better physicochemical propertiesPotential for further research

Synthesis and Evaluation

The synthesis of this compound involves several steps that ensure the incorporation of necessary functional groups conducive to biological activity. Key methods include:

  • Formation of Thiazole Ring : Utilizing appropriate reagents to construct the thiazole moiety.
  • Substitution Reactions : Introducing phenylsulfonyl and methoxy groups through electrophilic aromatic substitution.
  • Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits promising results against various cancer cell lines and microbial strains.

  • Example Data : In a study assessing its anticancer effects, the compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as an effective agent .

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